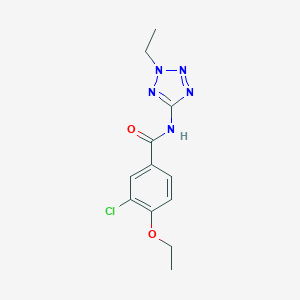
3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the tetrazole family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is not fully understood. However, it has been suggested that the compound exerts its effects by modulating the activity of various signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. Furthermore, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It has also been found to be stable under various storage conditions. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide. One area of interest is in its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models of these diseases. Another area of interest is in its potential as an anti-cancer agent. Studies are needed to determine its effectiveness in various types of cancer and to elucidate its mechanism of action. Additionally, further studies are needed to optimize the synthesis method and to develop new analogs with improved properties.
Méthodes De Synthèse
The synthesis of 3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide involves the reaction of 3-chloro-4-ethoxybenzoic acid with 2-amino-2-ethyl-1,3-propanediol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with tetrazole-5-amine to yield the final product. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
3-chloro-4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C12H14ClN5O2 |
|---|---|
Poids moléculaire |
295.72 g/mol |
Nom IUPAC |
3-chloro-4-ethoxy-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H14ClN5O2/c1-3-18-16-12(15-17-18)14-11(19)8-5-6-10(20-4-2)9(13)7-8/h5-7H,3-4H2,1-2H3,(H,14,16,19) |
Clé InChI |
GMKQZEUGNBBPIB-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OCC)Cl |
SMILES canonique |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B244451.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide](/img/structure/B244453.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B244454.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B244455.png)
![5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244457.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244462.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244463.png)
![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244465.png)
![N-{4-methoxy-3-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B244466.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B244470.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244471.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)